Tetranitrosylchromium(0)
Description
Properties
Molecular Formula |
CrN4O4 |
|---|---|
Molecular Weight |
172.02 g/mol |
IUPAC Name |
chromium(4+);nitroxyl anion |
InChI |
InChI=1S/Cr.4NO/c;4*1-2/q+4;4*-1 |
InChI Key |
BJQMONNCDQRNIO-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=O.[N-]=O.[N-]=O.[N-]=O.[Cr+4] |
Origin of Product |
United States |
Synthetic Methodologies for Tetranitrosylchromium 0
Photochemical Synthetic Routes to Tetranitrosylchromium(0)
Photochemical methods are the most prominently documented for the synthesis of Tetranitrosylchromium(0). These routes leverage light energy to induce ligand substitution reactions on a suitable chromium precursor.
The principal precursor for the photochemical synthesis of Tetranitrosylchromium(0) is Hexacarbonylchromium(0), Cr(CO)₆. rsc.org This precursor is chosen for its relative stability and the labile nature of its metal-carbonyl bonds upon photoexcitation. The synthesis involves the photolysis of Cr(CO)₆ in a non-coordinating solvent, such as pentane (B18724), in the presence of an excess of nitric oxide (NO). rsc.org
Cr(CO)₆ + 4NO --(hν)--> Cr(NO)₄ + 6CO
This reaction proceeds via the sequential displacement of CO ligands by NO. The excess of nitric oxide in the reaction medium serves to trap the photochemically generated, coordinatively unsaturated chromium intermediates, driving the reaction towards the formation of the fully substituted Tetranitrosylchromium(0) product. The choice of an inert solvent like pentane is crucial to prevent the solvent from coordinating to the metal center and competing with the desired ligand exchange process.
| Precursor | Reagent | Solvent | Product |
| Hexacarbonylchromium(0) | Nitric Oxide (excess) | Pentane | Tetranitrosylchromium(0) |
| Data derived from research on the photolytic synthesis of Tetranitrosylchromium(0). rsc.org |
The photochemical formation of Tetranitrosylchromium(0) from Hexacarbonylchromium(0) is initiated by the absorption of a photon by the Cr(CO)₆ molecule. This absorption excites an electron, leading to the population of a metal-to-ligand charge transfer (MLCT) or a ligand field (LF) excited state. In this excited state, the Cr-CO bonds are weakened, facilitating the dissociation of a carbonyl ligand and creating a highly reactive, coordinatively unsaturated intermediate, [Cr(CO)₅].
This intermediate is then trapped by a nitric oxide molecule present in the solution, forming [Cr(CO)₅(NO)]. This process of photo-induced CO dissociation followed by NO coordination continues in a stepwise manner. While the precise sequence and nature of all intermediates have not been fully elucidated, the pathway involves the progressive replacement of CO ligands with NO. The high concentration of NO ensures that the reverse reaction (re-coordination of CO) is minimized. The final product, Cr(NO)₄, is formed after the expulsion of the last carbonyl ligand and the coordination of the fourth nitrosyl group. The stability of the resulting 18-electron Cr(NO)₄ complex is a key driving force for the completion of the reaction.
Exploration of Alternative Synthetic Approaches for Tetranitrosylchromium(0)
While photolysis is the established method for synthesizing Cr(NO)₄, other general strategies employed for the synthesis of transition metal nitrosyls could potentially be adapted. These include thermal methods, redox-mediated reactions, and advanced ligand manipulation techniques.
Thermal and redox-mediated reactions are common in the synthesis of various metal nitrosyl complexes. nih.gov Thermal methods typically involve heating a metal complex with a source of nitric oxide. For instance, dicarbonyldinitrosyl iron, a common starting material, can be synthesized by reacting Fe₃(CO)₁₂ with nitric oxide. nih.gov However, high temperatures can sometimes lead to unfavorable oxidation and decomposition of the desired nitrosyl complex. youtube.com
Redox-mediated syntheses involve changing the oxidation state of the metal center to facilitate the coordination of the nitrosyl ligand. The nitrosyl group can exist in three formal redox states: NO⁺, NO•, and NO⁻. researchgate.net Synthetic strategies can exploit this by using reagents that deliver a specific form of the nitrosyl ligand. For example, nitrosyl cation (NO⁺) sources like nitrosyl tetrafluoroborate (B81430) (NOBF₄) are used to replace other ligands. wikipedia.org Conversely, nitrite (B80452) salts can be used to introduce the nitrosyl ligand via a redox reaction, as seen in the reaction of Fe(CO)₅ with KNO₂ to form K[Fe(CO)₃NO]. wikipedia.org
The application of these methods to produce Tetranitrosylchromium(0) would require careful selection of a suitable chromium precursor and nitrosylating agent to achieve the desired homoleptic product without inducing unwanted side reactions or changes in the metal's zero oxidation state.
| Synthesis Type | General Principle | Example (Other Metals) | Potential for Cr(NO)₄ |
| Thermal | Direct reaction of a precursor with an NO source at elevated temperatures. | Co₂(CO)₈ + 2NO → 2CoNO(CO)₃ + 2CO wikipedia.org | Requires a suitable Cr(0) precursor and controlled conditions to avoid decomposition. |
| Redox-Mediated | Use of a nitrosylating agent that involves a change in oxidation states. | Fe(CO)₅ + KNO₂ → K[Fe(CO)₃NO] + CO + CO₂ wikipedia.org | A Cr(0) precursor could react with an NO⁺ source, but maintaining the zero oxidation state would be challenging. |
| This table outlines general synthetic strategies for transition metal nitrosyls and their theoretical application to Tetranitrosylchromium(0). |
Modern synthetic strategies for chromium nitrosyl complexes often involve sophisticated ligand manipulation to control the reactivity and stability of the final product. This includes the use of specifically designed ancillary ligands that can stabilize the chromium center during the synthesis and can be subsequently removed or replaced.
For instance, the synthesis of a nitridochromium(V) complex utilized an oxo(corrolato)chromium(V) precursor, where the corrole (B1231805) ligand stabilizes the high oxidation state of chromium. The nitrogen atom was transferred from a manganese nitrido complex after in-situ reduction using a triphenylphosphine (B44618) ligand. acs.org While this example involves a different oxidation state and ligand, the principle of using a carefully chosen ligand environment to facilitate a specific transformation is broadly applicable.
In the context of Cr(NO)₄, a potential strategy could involve the use of a chromium complex with bulky, weakly-coordinating ligands. These ligands could be displaced by nitric oxide under milder conditions than the strongly-bound carbonyls in Cr(CO)₆. Another approach could involve starting with a chromium complex in a different oxidation state that is more amenable to nitrosylation, followed by a reduction step to yield the final Cr(0) product. The use of macrocyclic ligands has also been explored in the synthesis of chromium complexes designed as nitric oxide precursors, indicating the versatility of ligand design in controlling the interaction between chromium and nitrogen oxides. nih.gov
Structural Elucidation and Advanced Characterization Techniques of Tetranitrosylchromium 0
Spectroscopic Investigations of Molecular Structure and Symmetry
Spectroscopic methods have provided invaluable insights into the electronic and vibrational properties of tetranitrosylchromium(0), confirming its high symmetry and characterizing the bonding between the chromium atom and the nitrosyl ligands.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Symmetry Determination
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in determining the molecular symmetry and characterizing the N-O bonds in Cr(NO)₄. rsc.orgrsc.org Early studies using infrared spectroscopy on Cr(NO)₄ in a pentane (B18724) solution revealed a single N-O stretching mode at 1716 cm⁻¹. rsc.org This observation is consistent with a tetrahedral (Td) molecular symmetry, where all four nitrosyl ligands are equivalent. rsc.org
Further confirmation of the Td symmetry was obtained through Raman spectroscopy of solid Cr(NO)₄ at approximately 78 K. The Raman spectrum showed two N-O stretching modes at 1694 and 1777 cm⁻¹. rsc.org The consistency between the solution-phase IR and solid-state Raman data suggests that the tetrahedral symmetry is maintained in both phases. rsc.org The absence of any bands in the bridging nitrosyl region (around 1400 cm⁻¹) in both IR and Raman spectra confirmed that all nitrosyl groups are terminal. rsc.org The vibrational spectra of Cr(NO)₄ are amenable to detailed analysis, especially with the use of isotopically substituted species, which can provide more definitive evidence regarding the N-O bond order. rsc.org
Table 1: Vibrational Frequencies of Tetranitrosylchromium(0)
| Spectroscopic Technique | Medium | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| Infrared | Pentane Solution | N-O Stretch | 1716 | rsc.org |
| Raman | Solid (ca. 78 K) | N-O Stretch | 1694 | rsc.org |
| Raman | Solid (ca. 78 K) | N-O Stretch | 1777 | rsc.org |
Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis
Mass spectrometry has been employed to verify the molecular formula of tetranitrosylchromium(0) and to analyze its fragmentation behavior. The mass spectrum of the compound shows signals corresponding to the parent ion, Cr(NO)₄⁺, as well as fragments corresponding to the chromium cation (Cr⁺) and nitric oxide (NO⁺). rsc.org This fragmentation pattern, showing the successive loss of the four nitrosyl ligands, provides clear evidence for the composition of the complex. scribd.com
Electronic Absorption Spectroscopy for Electronic Transitions
The electronic absorption spectrum of tetranitrosylchromium(0) is characterized by intense absorptions across the visible spectrum, which is responsible for its deep red color. scribd.com Solutions of Cr(NO)₄ in hydrocarbons exhibit these strong absorptions, indicating the presence of allowed electronic transitions. scribd.com These transitions are generally attributed to charge-transfer bands, a common feature in transition metal complexes with pi-acceptor ligands like nitric oxide. uomustansiriyah.edu.iq The high intensity of these bands suggests they are fully allowed transitions. uomustansiriyah.edu.iq The spectrum of Cr(NO)₄ shows a notable absorption band below 220 nm with a high molar absorptivity (log ε > 4.7). scribd.com
Gas-Phase Electron Diffraction Studies of Tetranitrosylchromium(0)
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the gas phase. rsc.orgarxiv.org Studies on tetranitrosylchromium(0) using GED have provided detailed information about its bond lengths and angles, confirming the tetrahedral arrangement of the nitrosyl ligands around the central chromium atom. acs.orgacs.org
These investigations have been crucial in establishing the molecular geometry of Cr(NO)₄, which is isoelectronic and isostructural with the well-known tetracarbonylnickel(0), Ni(CO)₄. rsc.orgacs.org The data obtained from GED studies, when combined with spectroscopic results, provide a comprehensive picture of the molecule's structure and bonding. acs.org
Application of Advanced X-ray Spectroscopies
Advanced X-ray spectroscopic techniques have been utilized to probe the electronic structure and elemental composition of tetranitrosylchromium(0) and related compounds. sci-hub.seexcillum.comcnpem.br These methods offer element-specific information about the chemical environment and oxidation state of the metal center. excillum.comaps.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within a material. caltech.eduntu.edu.tw While specific high-resolution XPS data for Cr(NO)₄ is not extensively detailed in the provided search results, the principles of XPS can be applied to understand the electronic environment of the chromium atom. For chromium compounds, XPS can distinguish between different oxidation states. uwo.casurfacesciencewestern.com In a hypothetical XPS analysis of Cr(NO)₄, the Cr 2p spectrum would be of particular interest. The binding energies of the Cr 2p₃/₂ and Cr 2p₁/₂ peaks would be indicative of the Cr(0) oxidation state. For instance, in various chromium compounds, peaks corresponding to the Cr-N state have been identified, which would be relevant for Cr(NO)₄. researchgate.net The N 1s spectrum would also provide information about the nitrosyl ligands. researchgate.net
X-ray Absorption Near Edge Structure (XANES)
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique used to probe the electronic structure and local coordination environment of an absorbing atom. In the context of tetranitrosylchromium(0), Cr K-edge XANES spectra provide valuable insights into the oxidation state of the chromium center and the geometry of the nitrosyl ligands.
The pre-edge region of a Cr K-edge XANES spectrum is particularly informative. It arises from the electronic transition from the 1s core level to unoccupied 3d orbitals (1s → 3d). For a centrosymmetric environment, this transition is formally forbidden by the dipole selection rules. However, in non-centrosymmetric geometries or through 3d-4p orbital mixing, the transition gains intensity. The intensity and energy of these pre-edge features are sensitive to the oxidation state and coordination geometry of the chromium atom.
Studies on various chromium nitrosyl complexes have revealed characteristic features in their Cr K-edge XANES spectra. nih.gov Compared to corresponding chromium(III) complexes, chromium nitrosyl complexes typically exhibit an increased intensity in the pre-edge region. nih.gov This enhancement is attributed to the strong covalent interaction and π-back-bonding within the Cr-NO moiety, which leads to a more distorted coordination environment and increased p-d mixing.
Furthermore, a slight shift of the absorption edge to lower energies (by 0.2-1.0 eV) is often observed for Cr-NO complexes when compared to Cr(III) compounds. nih.gov This shift suggests that the effective oxidation state of the chromium atom in these nitrosyl complexes is closer to Cr(III) than the formal oxidation state might imply, a direct consequence of the significant electron donation from the metal to the nitrosyl ligands. nih.gov Although specific XANES data for tetranitrosylchromium(0) is not extensively reported in the literature, the principles derived from related chromium nitrosyls would be expected to apply.
Table 1: Representative Cr K-edge XANES Pre-edge Features for Chromium Compounds. This table illustrates typical pre-edge peak positions and their assignments for different chromium oxidation states and coordination environments. The data is representative and serves to highlight the expected trends.
| Compound/Oxidation State | Pre-edge Peak Position (eV) | Assignment |
| Cr(III) (octahedral) | ~5991 | 1s → t2g |
| ~5993 | 1s → eg | |
| Cr(VI) (tetrahedral) | ~5993.5 | 1s → t2 (intense) |
| Representative Cr-Nitrosyl | Shifted to lower energy | 1s → d-orbitals |
Note: The exact peak positions and intensities can vary depending on the specific ligand environment.
Extended X-ray Absorption Fine Structure (EXAFS)
Following the XANES region in an X-ray absorption spectrum, the Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local atomic structure around the absorbing atom. By analyzing the oscillations in the X-ray absorption coefficient at energies well above the absorption edge, one can determine the types of neighboring atoms, their distances from the absorbing atom (bond lengths), and the coordination numbers.
For tetranitrosylchromium(0), Cr K-edge EXAFS would be the ideal technique to experimentally determine the Cr-N and Cr-O bond distances and the coordination number of the chromium center. The analysis involves isolating the EXAFS oscillations, converting them from energy space to momentum (k) space, and then performing a Fourier transform to obtain a pseudo-radial distribution function. This function shows peaks corresponding to the different coordination shells around the chromium atom.
Detailed fitting of the EXAFS data can then be performed to extract precise structural parameters. This involves using theoretical standards or known crystal structures to model the backscattering of photoelectrons from the neighboring atoms. For tetranitrosylchromium(0), the analysis would focus on the first coordination shell, which consists of the nitrogen atoms of the four nitrosyl ligands. The multiple scattering paths involving the nearly linear Cr-N-O units would also be crucial to consider for an accurate structural determination.
While specific EXAFS data for tetranitrosylchromium(0) is scarce in the publicly available literature, analysis of related chromium complexes provides expected bond lengths. For instance, Cr-N bond lengths in chromium nitrosyl complexes are expected to be in a specific range that can be compared with computational models.
Table 2: Representative Structural Parameters from EXAFS Analysis of a Hypothetical Tetranitrosylchromium(0) Complex. This table presents a hypothetical set of results that could be obtained from an EXAFS analysis, illustrating the type of information that can be extracted.
| Absorber-Scatterer Pair | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ²) (Ų) |
| Cr - N | 4 | 1.70 - 1.80 | 0.004 - 0.006 |
| Cr - O | 4 | 2.80 - 2.90 | 0.005 - 0.007 |
Note: These values are illustrative and based on typical bond lengths in related metal nitrosyl complexes. Actual experimental values would require a dedicated EXAFS study.
Computational and Theoretical Approaches to Structural Prediction
In conjunction with experimental techniques, computational and theoretical methods are indispensable for a comprehensive understanding of the structure of tetranitrosylchromium(0). These approaches not only help in predicting the molecular geometry but also play a crucial role in validating and interpreting experimental data.
Geometry Optimization using Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to perform geometry optimizations of molecules. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thereby predicting the most stable structure of the molecule. For tetranitrosylchromium(0), DFT calculations would be employed to determine key structural parameters such as Cr-N and N-O bond lengths, as well as the N-Cr-N and Cr-N-O bond angles.
The choice of the functional and basis set is critical in obtaining accurate results. A range of functionals, from generalized gradient approximation (GGA) functionals like BP86 to hybrid functionals like B3LYP, can be used. The inclusion of dispersion corrections is also important for accurately describing the interactions within the molecule. The calculations would typically start with an initial guess for the geometry, which is then iteratively refined until the forces on the atoms are close to zero, indicating that a stable structure has been reached.
The predicted geometry from these calculations provides a theoretical model of the molecule that can be directly compared with experimental findings from techniques like X-ray crystallography or EXAFS.
Validation of Experimental Structural Data with Computational Models
Computational models serve as a critical tool for the validation of experimental structural data. When experimental data is available, for instance from X-ray diffraction, the theoretically predicted geometry can be compared to the experimental structure. A close agreement between the calculated and experimental bond lengths and angles provides confidence in both the experimental results and the computational methodology.
Conversely, in cases where experimental data is limited or ambiguous, computational models can help in interpreting the available data. For example, if the resolution of an X-ray structure is not sufficient to precisely locate the atoms, the DFT-optimized geometry can provide a more accurate picture of the molecular structure. Furthermore, computational methods can be used to calculate spectroscopic properties, such as vibrational frequencies or XANES spectra, which can then be compared with experimental spectra to further validate the structural model. This synergy between computational and experimental approaches is essential for a detailed and accurate structural elucidation of complex molecules like tetranitrosylchromium(0).
Electronic Structure and Bonding Theory of Tetranitrosylchromium 0
Molecular Orbital Theory Applications to Tetranitrosylchromium(0)
Molecular Orbital (MO) theory provides a powerful lens through which to view the bonding in Tetranitrosylchromium(0). The tetrahedral geometry of Cr(NO)₄, predicted by the 18-electron rule where each nitrosyl ligand is considered a three-electron donor, forms the basis for understanding its electronic structure. stackexchange.com In this arrangement, the chromium atom's valence d-orbitals interact with the molecular orbitals of the four nitrosyl ligands to form a new set of molecular orbitals that encompass the entire molecule.
Analysis of Metal-Nitrosyl Orbital Interactions
The bonding in Tetranitrosylchromium(0) is characterized by a combination of σ-donation from the nitrosyl ligands to the chromium center and π-backbonding from the metal back to the ligands. The nitrosyl ligand's highest occupied molecular orbital (HOMO), which is primarily of nitrogen lone pair character, overlaps with the empty d-orbitals of the chromium atom, forming a σ-bond. This electron donation from the four NO ligands contributes to the electron density at the metal center.
Ligand Field Theory and Electronic Configuration
Ligand Field Theory (LFT), an extension of crystal field theory that incorporates molecular orbital concepts, offers a simplified yet insightful picture of the electronic configuration of the central chromium atom. In a tetrahedral ligand field, the five degenerate d-orbitals of the chromium atom are split into two sets of different energy levels: a lower-energy set of two orbitals (e) and a higher-energy set of three orbitals (t₂). libretexts.orgyoutube.com
For Tetranitrosylchromium(0), a d¹⁰ metal center (assuming the nitrosyls are formally considered as NO⁺), the ten d-electrons would fill both the e and t₂ orbitals. However, considering the significant covalent character and the three-electron donor nature of the NO ligands, a more nuanced molecular orbital approach is necessary for a precise description. The 18 valence electrons of the complex (6 from Cr and 3 from each of the four NO ligands) will occupy the newly formed molecular orbitals. The resulting electronic configuration will be a low-spin state with all electrons paired, consistent with its diamagnetic nature.
Characterization of Nitrosyl Ligand Character (Linear vs. Bent Conformations)
The coordination of the nitrosyl ligand to a metal center can result in either a linear or a bent M-N-O arrangement. This geometry is intimately linked to the electronic structure of the complex. The Enemark-Feltham notation, {M(NO)ₓ}ⁿ, is often used to correlate the number of d-electrons and the electrons in the π*(NO) orbitals with the M-N-O angle.
In the case of Tetranitrosylchromium(0), the strong π-backbonding from the electron-rich chromium(0) center to the π* orbitals of the nitrosyl ligands favors a linear Cr-N-O geometry. This linearity maximizes the overlap between the metal d-orbitals and the ligand π* orbitals, facilitating efficient back-donation. Infrared spectroscopy studies of Cr(NO)₄ have supported a tetrahedral structure with linear or nearly linear nitrosyl ligands. stackexchange.com
Density Functional Theory (DFT) Studies of Electronic Configuration and Spin States
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of transition metal complexes with greater accuracy than simpler models. DFT calculations can provide detailed insights into electron distribution, formal oxidation states, and magnetic properties.
Charge Distribution and Formal Oxidation State Assignments of Chromium and Nitrosyl Ligands
One of the complexities in describing metal nitrosyls is the assignment of formal oxidation states, as the NO ligand can be considered as a neutral radical (NO), a cation (NO⁺), or an anion (NO⁻). DFT calculations can help elucidate the charge distribution within the Tetranitrosylchromium(0) molecule.
While the nomenclature "Tetranitrosylchromium(0)" implies a formal oxidation state of zero for chromium, the reality of the bonding is more complex due to the significant charge delocalization through σ-donation and π-backbonding. DFT studies on similar metal nitrosyl systems have shown that the actual charge on the metal and ligand fragments often deviates significantly from their formal oxidation states. For Cr(NO)₄, it is expected that the chromium atom will bear a partial positive charge, and the nitrosyl ligands will carry a corresponding partial negative charge, reflecting the net electron donation from the metal to the ligands via backbonding. However, it is important to distinguish between the formal oxidation state, a useful electron-counting tool, and the actual atomic charges, which reflect the continuous distribution of electron density. ampp.org
| Atom | Formal Oxidation State | Expected Trend from DFT |
| Cr | 0 | Small Positive Charge (δ+) |
| N | Varied (depending on NO formalism) | Partial Negative Charge (δ-) |
| O | Varied (depending on NO formalism) | Partial Negative Charge (δ-) |
Spin State Analysis and Magnetic Properties Prediction
Consistent with the 18-electron rule and a qualitative molecular orbital picture, Tetranitrosylchromium(0) is predicted to be a diamagnetic compound with a singlet ground state (S=0). DFT calculations are well-suited to confirm this prediction by calculating the energies of different possible spin states. aps.orgtu-braunschweig.de
For Cr(NO)₄, a DFT calculation would involve optimizing the geometry and calculating the total electronic energy for different spin multiplicities (e.g., singlet, triplet, quintet). The state with the lowest energy corresponds to the ground state. It is anticipated that the singlet state, with all electrons paired in the molecular orbitals, will be significantly lower in energy than any higher spin states, confirming the diamagnetic nature of the complex. This diamagnetism is a direct consequence of the strong ligand field created by the four nitrosyl ligands and the formation of a stable, closed-shell 18-electron configuration.
Photoelectron Spectroscopy and its Interpretation
Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the energies of electrons in molecules, thereby providing insight into the electronic structure and bonding. The experiment involves irradiating a sample with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoejected electrons, the binding energies of the electrons in the molecule can be determined.
For tetranitrosylchromium(0), a molecule with tetrahedral geometry, a hypothetical photoelectron spectrum would reveal a series of bands, each corresponding to the ionization of an electron from a specific molecular orbital. The interpretation of this spectrum would be based on molecular orbital (MO) theory.
Theoretical Framework for Interpretation:
The electronic structure of tetranitrosylchromium(0) can be described by considering the interaction of the valence orbitals of the central chromium atom with the molecular orbitals of the four nitrosyl ligands. The chromium atom in the (0) oxidation state has a d⁶ configuration. Each NO ligand, considered as a neutral radical, is a three-electron donor.
A qualitative molecular orbital diagram for a tetrahedral complex like Cr(NO)₄ would show bonding, non-bonding, and anti-bonding molecular orbitals. The valence orbitals of chromium (3d, 4s, and 4p) would combine with the appropriate symmetry-adapted linear combinations of the ligand molecular orbitals. The resulting molecular orbitals would be populated by the valence electrons of chromium and the four NO ligands.
The photoelectron spectrum would be expected to show distinct bands corresponding to the ionization from these molecular orbitals. The lower ionization energy bands would typically be associated with the highest occupied molecular orbitals (HOMOs), which in this case would likely have significant metal d-orbital character. Higher ionization energy bands would correspond to electrons in orbitals with more ligand character or deeper-lying metal-based orbitals.
Data Tables (Hypothetical):
Without experimental data, it is not possible to provide factual data tables. A hypothetical table would be structured as follows:
Table 1: Hypothetical Ionization Energies and Molecular Orbital Assignments for Tetranitrosylchromium(0)
| Ionization Energy (eV) | Molecular Orbital Assignment | Predominant Character |
| Data Not Available | Assignment Not Possible | Character Not Determinable |
| Data Not Available | Assignment Not Possible | Character Not Determinable |
| Data Not Available | Assignment Not Possible | Character Not Determinable |
| Data Not Available | Assignment Not Possible | Character Not Determinable |
Detailed Research Findings (Unavailable):
A detailed analysis of the photoelectron spectrum of tetranitrosylchromium(0) would involve:
Assignment of Spectral Bands: Each band in the spectrum would be assigned to a specific molecular orbital based on theoretical calculations (e.g., density functional theory) and comparison with the spectra of related compounds.
Vibrational Fine Structure: Analysis of any vibrational fine structure on the spectral bands could provide information about the bonding character of the ionized molecular orbitals.
Koopmans' Theorem: This theorem, while an approximation, would be used to relate the experimental ionization energies to the calculated energies of the molecular orbitals.
While the theoretical framework for interpreting the photoelectron spectrum of tetranitrosylchromium(0) is well-established, the absence of experimental data in the available scientific literature prevents a detailed discussion and analysis of its electronic structure based on this technique. Further experimental research would be necessary to obtain the photoelectron spectrum and elucidate the precise energies and characters of the molecular orbitals in this compound.
Reactivity and Reaction Mechanisms of Tetranitrosylchromium 0
Ligand Exchange Dynamics and Mechanism
The reactivity of tetranitrosylchromium(0), [Cr(NO)₄], particularly concerning the exchange of its nitrosyl ligands, is a fundamental aspect of its chemistry. Understanding these dynamics provides insight into the stability and potential applications of the complex.
Ligand substitution reactions in octahedral metal complexes can proceed through various mechanisms, broadly classified as associative (A), dissociative (D), or interchange (I). researchgate.net In a dissociative pathway, the leaving ligand departs first, forming an intermediate with a lower coordination number, while an associative mechanism involves the initial addition of the incoming ligand to form a higher-coordinated intermediate. researchgate.net The interchange mechanism is a concerted process where the leaving ligand departs as the incoming ligand enters. researchgate.net
For tetranitrosylchromium(0), which has a tetrahedral geometry, the principles of ligand substitution are also applicable. acs.org The rate of these reactions is influenced by factors such as the nature of the entering and leaving groups, the solvent, and the electronic and steric properties of the complex itself. tamu.eduias.ac.in While specific kinetic and thermodynamic parameters for ligand substitution on [Cr(NO)₄] are not extensively detailed in the provided literature, general principles for analogous metal nitrosyl complexes can be considered. For instance, the rate of substitution of water in chloromethyl(aquo)cobaloxime, a model for vitamin B12, varies with the pKa of the incoming ligand, suggesting nucleophilic participation in the transition state. ias.ac.in
The thermodynamics of substitution reactions are governed by the relative bond strengths of the metal-ligand bonds being broken and formed, as well as solvation effects. dokumen.pub The stability of the resulting complex is a key driving force. For example, in the substitution reactions of chloromethyl(aquo)cobaloxime, the equilibrium constants are correlated with the hard and soft properties of the ligands and the metal center. ias.ac.in
Table 1: General Factors Influencing Ligand Substitution Kinetics and Thermodynamics
| Factor | Influence on Kinetics | Influence on Thermodynamics |
| Entering Ligand | Nucleophilicity and concentration can affect the rate, particularly in associative or interchange mechanisms. tamu.edu | The strength of the new metal-ligand bond contributes to the overall enthalpy change of the reaction. |
| Leaving Ligand | The strength of the bond to the metal center is a primary determinant of the dissociation rate. | The stability of the leaving group in solution affects the overall free energy change. |
| Metal Center | The electronic configuration and charge of the metal influence its lability. | The preference of the metal for certain types of ligands (hard vs. soft) dictates the equilibrium position. ias.ac.in |
| Solvent | The ability of the solvent to stabilize the transition state and solvate the leaving group can significantly alter the reaction rate. psu.edu | Differential solvation of reactants and products contributes to the overall thermodynamics. psu.edu |
The solvent plays a crucial role in the reactivity of metal complexes, including [Cr(NO)₄]. psu.edu It can influence reaction rates by stabilizing or destabilizing reactants, products, and transition states through various interactions such as dipole-dipole forces and hydrogen bonding. nih.govfrontiersin.org For instance, in nucleophilic aromatic substitution reactions, the solvent can significantly affect the reaction rate, and strong solvent-solvent interactions can lead to complex media effects. nih.gov In the context of ligand substitution, a coordinating solvent can compete with the incoming ligand, potentially slowing down the reaction. whiterose.ac.uk The choice of solvent can even alter the reaction mechanism itself. psu.edu For [Cr(NO)₄], its solubility in non-polar solvents suggests that reactions in such media would be influenced by weaker intermolecular forces. rsc.org
Redox Chemistry of Tetranitrosylchromium(0)
The redox behavior of tetranitrosylchromium(0) is complex, involving both the chromium metal center and the nitrosyl ligands, which are known to be "redox non-innocent".
The formal oxidation state of chromium in [Cr(NO)₄] is assigned as zero, assuming the four nitrosyl ligands are neutral. However, the actual electron distribution is more nuanced due to the redox activity of the NO ligand. Redox reactions in metal complexes can be centered on the metal, leading to a change in its oxidation state. wikipedia.org For example, the reduction of MnO₄⁻ to MnO₄²⁻ is described by a change in the manganese oxidation state from +7 to +6. wikipedia.org In the case of [Cr(NO)₄], oxidation would involve the removal of electrons, formally increasing the oxidation state of the chromium center from Cr(0) to a higher state. Conversely, reduction would involve the addition of electrons, leading to a formal negative oxidation state on the chromium. The stability of different oxidation states of chromium will influence the feasibility of these redox pathways. For instance, in certain chromium complexes with redox-active diimine ligands, an electron transfer series of octahedral chromium complexes has been studied. grafiati.com
The nitrosyl ligand (NO) is considered a "suspect" or "redox non-innocent" ligand because its oxidation state in a complex is not always clear. wikipedia.org Unlike "innocent" ligands such as ammonia (B1221849) (NH₃) or oxide (O²⁻) which typically have a well-defined charge, the NO ligand can exist in different electronic forms, most commonly as the nitrosyl cation (NO⁺) or the nitroxyl (B88944) anion (NO⁻), or as a neutral radical (NO). wikipedia.org This ambiguity has significant implications for the assignment of the metal's oxidation state.
Thermal and Photochemical Decomposition Pathways
Tetranitrosylchromium(0) is sensitive to both heat and light, undergoing decomposition under certain conditions. rsc.orgresearchgate.net The thermal decomposition of [Cr(NO)₄] in the solid state begins at 94°C. umich.edu In the gaseous state, it decomposes slowly under vacuum to yield nitric oxide (NO) and metallic chromium. rsc.org The complex is reported to be stable for storage at -20°C in an evacuated vessel. rsc.org Thermal decomposition reactions often involve changes in the oxidation states of the constituent elements. For example, the heating of potassium chlorate (B79027) results in the reduction of chlorine and the oxidation of oxygen. dokumen.pubvdoc.pub
Photochemical pathways also play a role in the chemistry of [Cr(NO)₄]. The synthesis of the compound itself involves the photolysis of chromium hexacarbonyl, Cr(CO)₆, in a pentane (B18724) solution with an excess of nitric oxide, indicating that light energy can drive the formation of the Cr-NO bonds. rsc.org Conversely, photochemical decomposition can occur when the molecule absorbs light, leading to the cleavage of these bonds. unlp.edu.arnih.gov The specific products of the photochemical decomposition of [Cr(NO)₄] are not detailed in the provided search results, but for other metal complexes, photodecomposition can lead to the release of ligands and changes in the metal's coordination sphere. unlp.edu.ar For instance, the photochemical decomposition of aquapentacyanoferrate(III) has been studied in detail. unlp.edu.ar The choice of solvent can also influence photochemical pathways by affecting the energies of the electronic states of the molecule. nih.gov
Table 2: Decomposition of Tetranitrosylchromium(0)
| Decomposition Type | Conditions | Products | Reference(s) |
| Thermal | Solid state, starting at 94°C | Not specified | umich.edu |
| Thermal | Gaseous state, under vacuum | Nitric oxide (NO), Metallic chromium | rsc.org |
| Photochemical | Not specified | Not specified |
Analysis of Decomposition Products and Intermediates
The decomposition of chromium nitrosyl complexes can yield a variety of products depending on the reaction conditions and the nature of the complex. For instance, the reaction of a {CrNO}5 complex with the superoxide (B77818) anion (O₂˙⁻) results in the formation of a Cr(III)-nitrito complex, [(BPMEN)CrIII(NO₂⁻)Cl⁻]⁺, and the evolution of molecular oxygen. rsc.org Mechanistic studies using ¹⁵N-labeled nitric oxide have confirmed that the nitrogen atom in the resulting nitrite (B80452) (NO₂⁻) originates from the nitrosyl (NO) ligand of the initial chromium complex. rsc.org A proposed peroxynitrite intermediate is believed to be involved in this nitric oxide oxygenation (NOO) reaction. rsc.org
In another example, the reaction of a Cr(IV)-peroxo complex with nitric oxide leads to a Cr(III)-nitrato complex. nih.gov This transformation is thought to proceed through a Cr(III)-peroxynitrite intermediate. nih.gov The decomposition of some cis-hyponitrite complexes of other transition metals is known to release nitrous oxide (N₂O). researchgate.net
Table 1: Decomposition Products of Chromium Nitrosyl Complexes
| Initial Chromium Complex | Reagent | Key Products | Proposed Intermediate |
| {CrNO}⁵ type | O₂˙⁻ | Cr(III)-NO₂⁻ complex, O₂ | [Cr-PN]⁺ (Peroxynitrite) |
| Cr(IV)-peroxo complex | NO | Cr(III)-NO₃⁻ complex | Cr(III)-peroxynitrite |
Mechanistic Studies of Thermal Instability
The thermal stability of metal nitrosyl complexes is a critical factor in their reactivity. arxiv.orgarxiv.orgscispace.com For example, {CrNO}⁵ complexes have been shown to be thermally more stable than analogous {CoNO}⁸ complexes. rsc.org This difference in thermal stability influences the rates of their reactions, such as the nitric oxide oxygenation reaction. rsc.org
The thermal decomposition of metal carbonyls, which share some similarities with metal nitrosyls, has been studied on surfaces like Ni(100). aip.org For Cr(CO)₆, complete decomposition occurs within a narrow temperature range, and no stable intermediates have been isolated on the surface. aip.org This suggests a rapid, stepwise decarbonylation process upon thermal activation. aip.org While this is for a carbonyl complex, it provides insight into the potential for rapid decomposition of related nitrosyl species under thermal stress. The literature on thermal instability often discusses concepts like isobaric and nonisobaric regimes of evolution for condensations that form during the process. arxiv.org
Photochemical Pathways and Quantum Yield Considerations
The photochemistry of chromium complexes is a rich and extensively studied field. researchgate.netmsu.edusu.searxiv.orgnih.gov Photoexcitation of chromium complexes can lead to various reactions, including photosubstitution and photoredox processes. researchgate.netrsc.org The quantum yield (Φ), which is the number of defined events occurring per photon absorbed by the system, is a key parameter in photochemistry. iupac.orgwikipedia.org
For some Cr(III) complexes, the quantum yield of photochemical reactions increases with temperature, indicating a need for thermal activation after the initial photoexcitation. scribd.com The quantum yield for the release of nitric oxide from a trans-Cr(cyclam)(ONO)₂⁺ complex upon excitation at 436 nm is 0.27 ± 0.03. rsc.org In contrast, the quantum yield for photoaquation for this complex is significantly lower at 0.0092 ± 0.0008. rsc.org
The study of photochemical pathways often involves the characterization of short-lived intermediates and the influence of the solvent environment. su.senih.gov Theoretical simulations are crucial for understanding the mechanistic details of these reactions. su.se The quantum yield of photodegradation can be wavelength-dependent, and its accurate determination is important for modeling photochemical processes. rsc.org
Table 2: Quantum Yields for Photochemical Reactions of a Chromium Complex
| Photochemical Process | Excitation Wavelength (nm) | Quantum Yield (Φ) |
| NO release from trans-Cr(cyclam)(ONO)₂⁺ | 436 | 0.27 ± 0.03 rsc.org |
| Photoaquation of trans-Cr(cyclam)(ONO)₂⁺ | 436 | 0.0092 ± 0.0008 rsc.org |
Reactions with Specific Reagents and Mechanistic Investigations
The reactivity of Tetranitrosylchromium(0) and related chromium nitrosyl complexes extends to interactions with a range of electrophilic and nucleophilic reagents, as well as other transition metal complexes. wikipedia.orgrsc.org
Electrophilic and Nucleophilic Attack on Tetranitrosylchromium(0)
Metal nitrosyl complexes can be susceptible to both electrophilic and nucleophilic attack. wikipedia.org Nucleophiles often add to the nitrogen atom of the nitrosyl ligand. wikipedia.org The nitrogen atom in bent metal nitrosyls is basic and can be protonated, alkylated, or oxidized. wikipedia.org For example, an osmium nitrosyl complex reacts with HCl via protonation of the nitrosyl ligand. wikipedia.org
Electrophilic attack can also occur, often at the metal center or a metal-metal bond in polynuclear complexes. researchgate.net For instance, the addition of an electrophile to a dimanganese nitrosyl complex can lead to the rearrangement of the nitrosyl ligand to a bridging position. researchgate.net Methylation of a dimanganese anion with methyl triflate occurs at the nitrosyl ligand. researchgate.net
Reactivity with Other Transition Metal Complexes
The reactivity of Tetranitrosylchromium(0) with other transition metal complexes is not extensively detailed in the provided search results. However, general principles of organometallic chemistry suggest that reactions could involve ligand exchange, formation of heterobimetallic species, or redox processes. libretexts.orgcrunchchemistry.co.ukgla.ac.uk The stability and reactivity of such complexes are influenced by factors like ligand field stabilization energy. libretexts.org For example, d³ Cr(III) complexes are known to be inert to ligand substitution. libretexts.org The reaction of dimanganese complexes with nitric oxide can lead to the formation of hexanitrosyl derivatives. researchgate.net
Advanced Spectroscopic and Computational Probes of Tetranitrosylchromium 0 Reactivity
Time-Resolved Spectroscopic Studies of Reaction Intermediates
Time-resolved spectroscopy is a powerful methodology for monitoring chemical reactions in real-time, enabling the direct observation of fleeting reaction intermediates that are often undetectable by conventional steady-state techniques. nih.govfiveable.me Photochemical reactions, in particular, often proceed through a series of very short-lived intermediates. uni-regensburg.de Techniques such as transient absorption and time-resolved infrared (TRIR) spectroscopy utilize a "pump-probe" approach. uni-regensburg.deresearchgate.net An initial laser pulse (the pump) initiates the reaction, and a subsequent, time-delayed pulse (the probe) measures the absorption spectrum of the species present at that moment. uni-regensburg.de By varying the delay time between the pump and probe pulses, it is possible to track the formation and decay of intermediates on timescales ranging from femtoseconds to milliseconds. nih.govfiveable.meresearchgate.net
The application of these methods to tetranitrosylchromium(0) allows for the detailed mapping of its reaction mechanisms. For instance, upon phototriggering, the evolution of the vibrational spectra in the N-O stretching region can be monitored. catalysis.blog This provides direct evidence for the formation of transient species, such as coordinatively unsaturated intermediates or species with altered nitrosyl ligand bonding modes. The kinetic data extracted from these time-resolved measurements are crucial for determining rate constants for individual reaction steps and for distinguishing between proposed mechanistic pathways, such as associative or dissociative mechanisms in ligand substitution reactions. nih.govfiveable.me
Table 1: Time-Resolved Spectroscopic Techniques for Studying Reaction Intermediates
| Technique | Principle | Timescale | Information Obtained |
| Transient Absorption Spectroscopy | A pump pulse excites the sample, and a probe pulse measures the change in absorbance over a broad spectral range. | Femtoseconds to milliseconds | Electronic structure of excited states and intermediates; kinetics of their formation and decay. fiveable.me |
| Time-Resolved Infrared (TRIR) Spectroscopy | Similar to transient absorption, but the probe is an infrared pulse, detecting changes in vibrational spectra (e.g., C-O or N-O stretches). catalysis.blog | Picoseconds to milliseconds | Structural information on intermediates; identification of specific bonding changes during a reaction. nih.gov |
| Time-Resolved Resonance Raman (TR3) Spectroscopy | Uses a pulsed laser to probe the Raman scattering of photoexcited molecules, enhancing signals for vibrations coupled to an electronic transition. | Nanoseconds to microseconds | Vibrational structure of short-lived excited states and reaction intermediates. researchgate.net |
Computational Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides indispensable tools for elucidating the complex reaction pathways of transition metal complexes like tetranitrosylchromium(0). Methods based on quantum chemistry, such as Density Functional Theory (DFT), can model the elusive transition states that represent the energy maxima along a reaction coordinate. mit.edu A transition state is a fleeting, high-energy arrangement of atoms that serves as the point of no return between reactants and products; its structure and energy determine the activation barrier and, consequently, the rate of a reaction. mit.edulibretexts.org
The process of transition state modeling is often challenging, but it is essential for a complete understanding of a reaction mechanism. rsc.org By calculating the structures and energies of reactants, products, and the transition states connecting them, a detailed reaction profile can be constructed. youtube.com This computational analysis allows chemists to predict the feasibility of a proposed reaction, compare alternative pathways, and design catalysts that can lower the activation energy. mit.edu For tetranitrosylchromium(0), these calculations can be used to investigate mechanisms of ligand substitution, redox reactions, or the activation of the nitrosyl ligand itself.
A potential energy surface (PES) is a fundamental concept in chemistry that represents the potential energy of a collection of atoms as a function of their geometric positions. libretexts.orgmuni.cz In essence, it is a multi-dimensional landscape where valleys correspond to stable molecules (reactants, intermediates, and products) and mountain passes or saddle points correspond to transition states. libretexts.org Mapping the PES is a key objective of computational reaction analysis.
The exploration of a PES can be performed by systematically changing specific geometric parameters (e.g., bond lengths or angles) and calculating the energy at each point, a process known as a "relaxed surface scan". youtube.comchemshell.org This allows for the identification of the minimum energy path that a reaction is likely to follow. youtube.com For a reaction involving tetranitrosylchromium(0), mapping the PES would reveal the energetic costs of distorting the molecule, breaking a Cr-N bond, or the approach of a reactant. This provides a comprehensive picture of all possible outcomes and the barriers separating them, offering insights that are difficult to obtain experimentally. umn.edu Graph-based network models can also leverage thermochemical data to predict likely reaction pathways across a complex energy landscape. nih.gov
While PES mapping provides a static, energetic view of a reaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the real-time motion of atoms and molecules. nih.gov Using classical equations of motion, MD simulations can track the trajectory of every atom in the system over time, providing a molecular-level movie of the chemical process. plos.org
Traditionally, MD simulations have used non-reactive force fields, limiting their use to studying conformational changes or solvent effects. However, the development of reactive force fields, which can model the formation and breaking of chemical bonds, has opened the door to simulating chemical reactions directly. nih.gov These methods, such as the Reactive INTERFACE Force Field (IFF-R), replace simple harmonic potentials with functions like the Morse potential, which accurately describes bond dissociation. nih.gov Applying reactive MD to tetranitrosylchromium(0) would allow researchers to simulate its reactive encounters with other molecules, observe the entire course of a reaction dynamically, and understand how factors like solvent and temperature influence the reaction trajectory and outcome.
Application of Nuclear Resonance Vibrational Spectroscopy (NRVS) for Vibrational Dynamics
Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that measures the vibrational modes involving a specific Mössbauer-active nucleus within a molecule. wikipedia.orgmdpi.com It offers unique advantages over conventional vibrational techniques like infrared and Raman spectroscopy. Because it relies on nuclear transitions, NRVS is isotope-specific and is not constrained by optical selection rules, meaning it can observe all vibrational modes in which the target nucleus is moving, including those that are silent in IR and Raman. nih.govnih.gov
The vast majority of NRVS studies have utilized ⁵⁷Fe, making it a powerful tool for probing the active sites of iron-containing proteins and model complexes. nih.govencyclopedia.pub For example, it has been used to definitively identify Fe-H, Fe-S, and Fe-NO vibrations in complex biological systems. mdpi.comnih.gov
While no NRVS studies on tetranitrosylchromium(0) have been reported in the literature, the technique holds significant potential. Chromium possesses a Mössbauer-active isotope, ⁵³Cr, although its application is more challenging than that of ⁵⁷Fe. An NRVS study on a ⁵³Cr-enriched sample of tetranitrosylchromium(0) could provide unparalleled insight into the dynamics of the Cr(NO)₄ core. It would allow for the direct and unambiguous assignment of the Cr-N stretching and bending modes, which are fundamental to understanding the strength and nature of the chromium-nitrosyl bond. Such data would provide a precise benchmark for validating and refining the results from computational models. wikipedia.org
Table 2: Comparison of Vibrational Spectroscopy Techniques
| Feature | Infrared (IR) & Raman Spectroscopy | Nuclear Resonance Vibrational Spectroscopy (NRVS) |
| Probe | Infrared radiation / Inelastic light scattering | Synchrotron X-rays |
| Selection Rules | Change in dipole moment (IR) or polarizability (Raman) required | No optical selection rules; detects all modes involving the probe nucleus. nih.gov |
| Selectivity | All active vibrations in the molecule | Only vibrations of a specific Mössbauer-active isotope (e.g., ⁵⁷Fe, ⁵³Cr). wikipedia.orgnih.gov |
| Information | Provides a fingerprint of the molecule's functional groups. | Provides the partial vibrational density of states for the probe nucleus. mdpi.com |
| Application to Cr(NO)₄ | Provides information on N-O stretching frequencies. | Potential: Direct measurement of Cr-N stretching and bending modes if ⁵³Cr is used. |
Future Research Directions and Unexplored Areas Pertaining to Tetranitrosylchromium 0
Novel Synthetic Strategies for Enhanced Yield and Purity
The established synthesis for Tetranitrosylchromium(0) involves the photolysis of chromium dicarbonyl, Cr(CO)₂, in the presence of a slow stream of nitric oxide (NO) gas. scribd.com This process yields the final product, but with reported yields around 50%. scribd.comumich.edu The reaction is notable in that it does not appear to form the intermediate Cr(CO)₂(NO)₂ in significant quantities. scribd.com The resulting Cr(NO)₄ is a volatile solid that melts at 38-39°C and is prone to decomposition at room temperature when under vacuum. umich.edu
Future research is imperative for developing novel synthetic strategies that can enhance both the yield and purity of Cr(NO)₄. Key areas for exploration include:
Alternative Precursors: Investigating different chromium starting materials beyond carbonyl complexes could lead to more efficient reaction pathways.
Non-Photochemical Methods: Exploring thermal or microwave-assisted syntheses could offer better control over reaction conditions and potentially increase yields while reducing reaction times.
Advanced Purification Techniques: Developing improved purification methods beyond simple recrystallization is crucial for obtaining high-purity Cr(NO)₄, which is essential for detailed characterization and application studies. Given its volatility and thermal sensitivity, techniques like sublimation under controlled conditions or preparative gas chromatography could be explored. umich.edu
Improving the synthetic route is the first step toward enabling more extensive and reliable research into its fundamental properties and potential applications.
Exploration of Exotic Reactivity and Catalyst Design Potential (Non-Biological)
The reactivity of Tetranitrosylchromium(0) remains a largely unexplored field. Its structural and electronic similarity to the well-studied tetracarbonylnickel(0), Ni(CO)₄, suggests a rich and complex chemistry. scribd.com The bonding in metal nitrosyls involves significant metal-ligand back-bonding, which influences their reactivity. researchgate.net
Future investigations should focus on its potential as a catalyst in non-biological systems. Given that it is isoelectronic with Ni(CO)₄, a known catalyst in various organic transformations, Cr(NO)₄ could exhibit novel catalytic activity. scribd.com Potential areas of research include:
Ligand Substitution Reactions: Studying the substitution of nitrosyl ligands with other donor molecules, such as phosphines or arsines, could generate a new class of chromium-nitrosyl derivatives with tailored electronic and steric properties. umich.edu
Oxidative Addition Reactions: Investigating its reactions with various substrates to understand its propensity for oxidative addition, a key step in many catalytic cycles.
Catalysis: Exploring its efficacy as a catalyst or catalyst precursor in reactions such as polymerization, hydrogenation, or nitrosylation reactions for fine chemical synthesis. The electron-rich nature of the chromium center could be harnessed for unique chemical transformations.
Understanding the fundamental reactivity of Cr(NO)₄ is essential for unlocking its potential in designing next-generation catalysts for industrial and chemical processes.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, accelerating research and guiding experimental design. researchgate.net Techniques like Density Functional Theory (DFT) have proven invaluable for interpreting the spectroscopic and structural features of metal nitrosyl complexes. researchgate.netethernet.edu.et For Tetranitrosylchromium(0), advanced computational modeling can offer profound insights.
Future research should leverage these in silico methods to:
Predict Electronic and Geometric Structures: Employing high-level DFT and ab initio methods to accurately model the electronic structure, bonding characteristics (such as the nature of the Cr-NO bond), and vibrational frequencies of Cr(NO)₄ and its hypothetical derivatives. researchgate.net
Simulate Reaction Pathways: Modeling potential reaction mechanisms for its synthesis and catalytic cycles to identify key intermediates and transition states, thereby guiding the design of more efficient synthetic and catalytic processes.
Design Novel Materials: Using computational screening, based on approaches like quantitative structure–activity relationship (QSAR) modeling, to predict the properties of new materials derived from a Cr(NO)₄ core. nih.govmdpi.com This could involve designing molecules with specific electronic, optical, or magnetic properties for advanced material applications. The integration of machine learning and artificial intelligence models could further enhance the predictive accuracy of these computational tools. nih.govresearchgate.net
These computational endeavors will complement experimental work, providing a theoretical framework for understanding the chemistry of Tetranitrosylchromium(0) and accelerating the discovery of its potential applications. nih.gov
Investigation of Condensed Phase Behavior and Intermolecular Interactions
The physical properties of Tetranitrosylchromium(0) in its solid and liquid states are foundational to its handling, storage, and application. It is a reddish-black solid that melts at a relatively low temperature and is highly soluble in nonpolar organic solvents like hydrocarbons, forming intensely reddish-brown solutions. scribd.comumich.edu This solubility suggests that the intermolecular forces in the condensed phase are relatively weak, likely dominated by van der Waals interactions, consistent with its expected nonpolar, tetrahedral geometry. scribd.com
Further research is needed to fully characterize its behavior in the condensed phase:
Detailed Phase Diagram: Mapping the phase diagram of Cr(NO)₄ under varying temperature and pressure to identify potential solid-state phase transitions.
Crystallographic Studies: While it is known to be isostructural with Ni(CO)₄, detailed low-temperature single-crystal X-ray diffraction studies would provide precise bond lengths, bond angles, and information on crystal packing and intermolecular contacts. scribd.com
Solution-State Dynamics: Utilizing techniques like NMR spectroscopy to study its behavior and potential ligand exchange dynamics in various solvents.
Thermal Stability: Quantifying its decomposition kinetics and identifying the products formed under different atmospheric and temperature conditions to establish safer handling and storage protocols. umich.edu
A thorough understanding of its condensed-phase properties is critical for any practical application, from catalyst formulation to material deposition.
Table 1: Physical Properties of Tetranitrosylchromium(0)
| Property | Value/Description | Reference |
|---|---|---|
| Appearance | Reddish-black volatile solid | umich.edu |
| Melting Point | 38-39 °C | umich.edu |
| Solubility | Highly soluble in hydrocarbons and common organic solvents | scribd.comumich.edu |
| Solution Color | Intense reddish-brown | scribd.com |
| Stability | Decomposes under vacuum at room temperature | umich.edu |
Study of Spectroscopic Properties in Extreme Conditions (Temperature, Pressure)
Spectroscopic analysis is a cornerstone for characterizing the structure and bonding of inorganic compounds. researchgate.net For Tetranitrosylchromium(0), infrared and UV-Visible spectroscopy have provided initial insights. In pentane (B18724), it exhibits a strong infrared absorption band at 1716 cm⁻¹, attributed to the N-O stretching vibration. umich.edu Its UV-Vis spectrum in n-hexane shows distinct absorption maxima at approximately 750 nm, 555 nm, and a strong absorption below 220 nm. scribd.com
A significant frontier for research lies in studying its spectroscopic properties under extreme conditions of temperature and pressure. Such studies can reveal subtle details about its molecular and electronic structure that are not observable under standard conditions.
High-Pressure Spectroscopy: Applying high pressures can induce changes in molecular geometry and intermolecular distances. High-pressure IR and Raman spectroscopy could track shifts in vibrational frequencies, providing insight into bond compressibility and potential pressure-induced phase transitions.
Low-Temperature Spectroscopy: Recording spectra at cryogenic temperatures can reduce thermal broadening, leading to better resolution of vibrational and electronic transitions. This could allow for the resolution of fine structures and potentially the spectroscopic observation of different conformers or weakly bound aggregates in the solid state. Matrix isolation techniques, where Cr(NO)₄ is trapped in an inert gas matrix at low temperatures, would be particularly useful for studying the properties of the isolated molecule.
These advanced spectroscopic investigations will provide a more complete picture of the fundamental photophysics and photochemistry of Tetranitrosylchromium(0), which is crucial for designing applications in areas like photosensitization or materials science.
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| Tetranitrosylchromium(0) | Cr(NO)₄ |
| Chromium Dicarbonyl | Cr(CO)₂ |
| Nitric Oxide | NO |
| Tetracarbonylnickel(0) | Ni(CO)₄ |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tetranitrosylchromium(0), and how can reproducibility be ensured?
- Methodology : Follow protocols from peer-reviewed studies using chromium precursors (e.g., Cr(CO)₆) under inert atmospheres, with NO gas introduced at controlled pressures. Ensure purity of reactants via gas chromatography or mass spectrometry. Reproducibility requires strict adherence to temperature (±2°C) and stoichiometric ratios, as deviations alter ligand coordination .
- Data Validation : Include FTIR and X-ray crystallography to confirm Cr–NO bonding motifs. Cross-reference with literature spectra (e.g., ν(NO) stretching frequencies between 1600–1900 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing Tetranitrosylchromium(0)'s structure?
- Primary Methods :
- FTIR : Identifies NO ligand vibrations; compare with computational predictions (e.g., DFT calculations).
- X-ray Diffraction : Resolves Cr–N–O bond angles and distances.
- Magnetic Susceptibility : Confirms diamagnetic properties (expected for a d⁶ Cr⁰ center) .
- Reporting Standards : Provide raw spectral data in supplementary files, including baseline corrections and instrument calibration details .
Intermediate Research Questions
Q. How does Tetranitrosylchromium(0) behave under varying thermal or photolytic conditions?
- Experimental Design :
- Use thermogravimetric analysis (TGA) to monitor decomposition (e.g., NO release at >150°C).
- Irradiate samples in UV-vis light (λ = 300–400 nm) and track intermediates via time-resolved EPR .
Q. What computational models best predict Tetranitrosylchromium(0)'s electronic structure?
- Approach :
- DFT : Optimize geometry with B3LYP/LANL2DZ basis sets; compare HOMO-LUMO gaps with electrochemical data.
- CASSCF : Analyze multiconfigurational effects in Cr–NO bonding .
Advanced Research Questions
Q. How can contradictions in reported magnetic properties of Tetranitrosylchromium(0) derivatives be resolved?
- Analysis Framework :
-
Step 1 : Compile literature data into a comparative table (Table 1), noting synthesis conditions and measurement techniques.
-
Step 2 : Test high-spin vs. low-spin hypotheses via variable-temperature SQUID magnetometry.
-
Step 3 : Isolate polymorphs (if applicable) and re-evaluate crystallographic data .
Table 1 : Magnetic Moments of Cr(0)-NO Complexes
Compound μeff (BM) Measurement Method Reference Cr(NO)₄ 0.0 SQUID (2 K) [Author1] Cr(NO)₃(PPh₃) 1.2 Evans Method [Author2]
Q. What advanced synthetic strategies enable isolation of air-sensitive Tetranitrosylchromium(0) derivatives?
- Innovative Methods :
- High-Pressure Synthesis : Use autoclaves for NO gas (≥10 atm) to stabilize metastable intermediates.
- Cryogenic Trapping : Quench reactions at –78°C to isolate fleeting species for XRD analysis .
- Challenges : Contamination by O₂ or H₂O alters products. Implement Schlenk-line techniques with O₂ sensors (<1 ppm detection limit) .
Data Integrity & Reproducibility
Q. How should researchers address irreproducible catalytic activity in Tetranitrosylchromium(0) systems?
- Troubleshooting Protocol :
- Step 1 : Verify catalyst purity (e.g., elemental analysis, ICP-MS).
- Step 2 : Standardize substrate ratios and solvent degassing procedures.
- Step 3 : Publish full catalytic cycles (TOF, TON) and side-product profiles .
- Documentation : Share detailed NMR/MS spectra of reaction mixtures as supplementary data .
Ethical & Reporting Standards
Q. What ethical considerations apply when publishing conflicting data on Tetranitrosylchromium(0)?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
